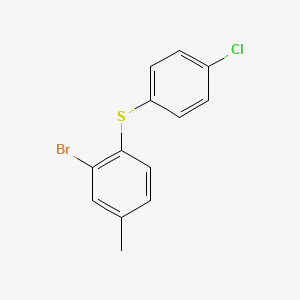
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and methyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene typically involves multiple steps. One common method includes the bromination of 2-(4-chloro-phenylsulfanyl)-5-methyl-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
化学反应分析
Types of Reactions
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Products include 2-(4-chloro-phenylsulfanyl)-5-methyl-phenol, 2-(4-chloro-phenylsulfanyl)-5-methyl-aniline, etc.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated derivatives.
科学研究应用
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to changes in cellular functions. The presence of halogen and sulfur atoms in the molecule allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.
相似化合物的比较
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene can be compared with other similar compounds such as:
1-Bromo-2-(4-chloro-phenylsulfanyl)-benzene: Lacks the methyl group, which may affect its reactivity and applications.
1-Bromo-2-(4-methyl-phenylsulfanyl)-5-chloro-benzene: The position of the chlorine and methyl groups is swapped, leading to different chemical properties.
2-(4-Chloro-phenylsulfanyl)-5-methyl-benzene:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H10BrClS |
|---|---|
分子量 |
313.64 g/mol |
IUPAC 名称 |
2-bromo-1-(4-chlorophenyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C13H10BrClS/c1-9-2-7-13(12(14)8-9)16-11-5-3-10(15)4-6-11/h2-8H,1H3 |
InChI 键 |
LZYPBRAXFIKDDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
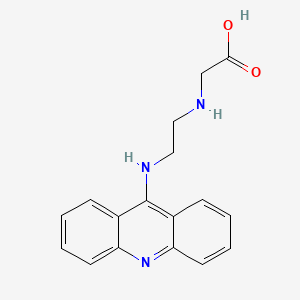
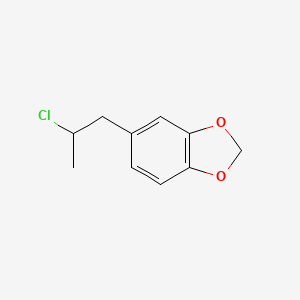
![Methyl 2-[methyl(phenethyl)amino]sulfonyl-acetate](/img/structure/B8374210.png)
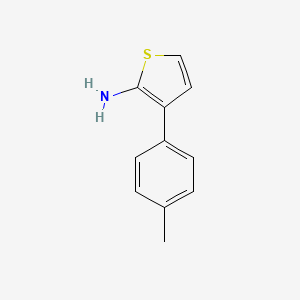
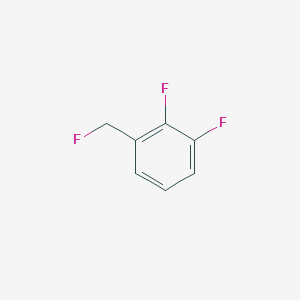
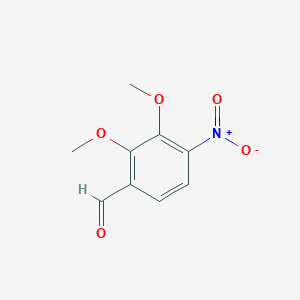

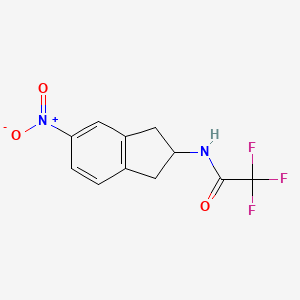
![Adamantane-1-carboxylic acid[6-methanesulfonyl-3-(2-methoxyethyl)-3H-benzothiazol-2-ylidene]-amide](/img/structure/B8374244.png)
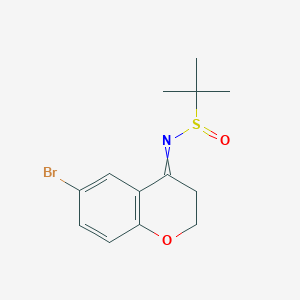
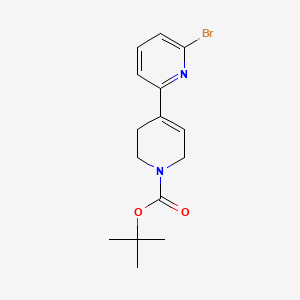
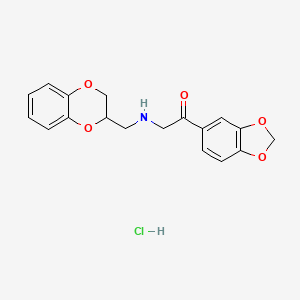
![2,3-Dichloro-7-methylbenzo[b]thiophene](/img/structure/B8374293.png)
![Acetic acid [3,3-difluoro-3-(4-fluorophenyl)propyl] ester](/img/structure/B8374298.png)
